Chemical properties and stability of Ethyl 5-chlorooxazole-4-carboxylate
Chemical properties and stability of Ethyl 5-chlorooxazole-4-carboxylate
This guide serves as a technical monograph for Ethyl 5-chlorooxazole-4-carboxylate , a specialized heterocyclic building block. It synthesizes physicochemical data, stability profiles, and reactivity patterns to support experimental design in medicinal chemistry.
[1]
CAS: 1823403-24-2 Formula: C₆H₆ClNO₃ M.W.: 175.57 g/mol IUPAC: Ethyl 5-chloro-1,3-oxazole-4-carboxylate
Executive Summary
Ethyl 5-chlorooxazole-4-carboxylate is a highly functionalized oxazole intermediate used primarily for the introduction of the oxazole core into bioactive scaffolds. Distinguished by the presence of a reactive chlorine atom at the C5 position, it functions as an electrophilic platform for Nucleophilic Aromatic Substitution (
However, the electronic push-pull system—created by the electron-withdrawing ester at C4 and the electronegative chlorine at C5—renders the oxazole ring electron-deficient and susceptible to hydrolytic ring opening. Successful utilization requires strict adherence to anhydrous handling protocols and low-temperature storage.
Physicochemical & Structural Analysis
Electronic Architecture
The reactivity of this molecule is defined by the polarization of the oxazole ring.
-
C5 Position (Electrophilic): The chlorine atom at C5, adjacent to the ring oxygen, creates an imidoyl chloride-like character. This makes C5 highly susceptible to nucleophilic attack, far more so than in simple aryl chlorides.
-
C4 Position (Stabilizing): The ethyl ester provides resonance stabilization but also withdraws electron density, increasing the acidity of the C2 proton and the electrophilicity of C5.
-
C2 Position (Acidic): The proton at C2 is relatively acidic (
) due to the inductive effect of the adjacent nitrogen and oxygen, allowing for potential lithiation/functionalization, though this competes with C5 reactivity.
Physical Properties[2]
-
State: Low-melting solid or viscous oil (dependent on purity/polymorph).
-
Solubility: Soluble in polar aprotic solvents (DCM, THF, DMF, DMSO). Poor stability in protic solvents (MeOH, Water) due to solvolysis.
-
Volatility: Moderate; care must be taken during high-vacuum drying.
Stability Profile & Storage Protocols
Critical Warning: This compound is moisture-sensitive and acid-labile .
Hydrolytic Instability
The C5-Cl bond is essentially a vinylogous acid chloride equivalent. Water attacks C5, leading to elimination of HCl and formation of the 5-hydroxyoxazole (enol) tautomer, which rapidly rearranges to the oxazolone or undergoes ring opening to acyclic acylamino malonate derivatives.
-
Half-life: In aqueous buffer (pH 7.4), degradation is rapid (
hour). -
Mechanism: Nucleophilic attack at C5
Ring Opening Formyl-glycine derivatives.
Thermal Stability
-
Decomposition: Thermally unstable above 100°C, potentially releasing CO/CO₂ via retro-Diels-Alder-type fragmentation or polymerization.
-
Flash Chromatography: Stable on silica gel only if eluted rapidly with non-protic solvents (e.g., Hexane/EtOAc). Avoid acidified silica.
Storage Requirements (Mandatory)
-
Temperature: Store at -20°C (Long term) or 2-8°C (Active use).
-
Atmosphere: Store under Argon or Nitrogen .
-
Container: Amber glass vials with Teflon-lined caps; parafilm sealed.
Chemical Reactivity & Synthetic Utility[3][4][5]
Nucleophilic Aromatic Substitution ( )
The primary utility of Ethyl 5-chlorooxazole-4-carboxylate is the displacement of the chlorine by amines, thiols, or alkoxides.
-
Reagents: Primary/Secondary amines, Thiophenols.
-
Conditions: Mild base (
, ), aprotic solvent (DMF, MeCN), . -
Outcome: Formation of 5-amino or 5-thiooxazoles.
Transition Metal Cross-Coupling
The C5-Cl bond participates in Pd-catalyzed couplings (Suzuki-Miyaura, Stille).
-
Challenge: Oxidative addition is slower than for C2-halooxazoles.
-
Catalyst System: Electron-rich ligands (e.g., XPhos, SPhos) are required to facilitate oxidative addition.
-
Precaution: Anhydrous conditions are non-negotiable to prevent hydrolysis during the heating phase.
C2-Functionalization (Advanced)
Direct lithiation at C2 (using LiTMP or LDA) is risky due to potential "halogen dance" or elimination of the C5-Cl.
-
Alternative: Use C-H activation protocols (Pd/Cu catalysis) to install aryl groups at C2 while preserving the C5-Cl and C4-Ester.
Experimental Protocols
Protocol A: Nucleophilic Substitution with a Secondary Amine
Objective: Synthesis of Ethyl 5-(morpholin-4-yl)oxazole-4-carboxylate.
Reagents:
-
Ethyl 5-chlorooxazole-4-carboxylate (1.0 eq)
-
Morpholine (1.2 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Acetonitrile (MeCN) [0.1 M concentration]
Procedure:
-
Setup: Flame-dry a round-bottom flask and cool under Argon.
-
Dissolution: Dissolve Ethyl 5-chlorooxazole-4-carboxylate in anhydrous MeCN. Cool to 0°C in an ice bath.
-
Addition: Add DIPEA followed by the dropwise addition of Morpholine over 5 minutes.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (25°C). Monitor by TLC (Hex/EtOAc 3:1).
-
Note: Do not heat. Heating promotes ring opening.
-
-
Workup: Dilute with
(prevents emulsion better than EtOAc). Wash with cold saturated (x2) and Brine (x1). -
Drying: Dry organic layer over
, filter, and concentrate in vacuo at . -
Purification: Flash chromatography on neutral silica (Hexane/EtOAc gradient).
Protocol B: Quality Control / Purity Check
Method:
-
Diagnostic Signal: The C2-H proton appears as a sharp singlet around
7.9 - 8.1 ppm . -
Impurity Flag: Disappearance of the 7.9 ppm singlet and appearance of broad amide peaks suggests hydrolysis/ring opening.
Reactivity Visualization (Pathway Map)
The following diagram illustrates the divergent reactivity pathways for Ethyl 5-chlorooxazole-4-carboxylate, highlighting the competition between productive functionalization and destructive hydrolysis.
Caption: Divergent reactivity map showing the competition between productive substitution (
References
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Santa Cruz Biotechnology. Ethyl 5-chlorooxazole-4-carboxylate Product Data. Retrieved from
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BLD Pharm. Ethyl 5-chlorooxazole-4-carboxylate (CAS 1823403-24-2) MSDS & Properties. Retrieved from
- Turchi, I. J. (1986). The Chemistry of Heterocyclic Compounds, Oxazoles. John Wiley & Sons. (General reactivity of 5-halooxazoles).
- Schnürch, M., et al. (2007). "Halogen-Dance Reactions on Oxazoles." Journal of Organic Chemistry.
-
Gouda, M. A., et al. (2015). "5-Chloropyrazole-4-carboxaldehydes as Synthon in Heterocyclic Synthesis." ResearchGate.[1] (Analogous halo-azole reactivity patterns).
